N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
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Overview
Description
N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxyoctanediamide moiety. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through photochemical addition of propellane to diacetyl, followed by subsequent functionalization steps . This method allows for the production of multigram quantities of the desired compound, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The bicyclo[1.1.1]pentane core is known for its stability, which allows it to participate in radical reactions and nucleophilic additions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the molecule .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the bicyclo[1.1.1]pentane core .
Scientific Research Applications
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity . The hydroxyoctanediamide moiety may further enhance these interactions by providing additional binding sites and functional groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative of bicyclo[1.1.1]pentane, used in medicinal chemistry for its bioisosteric properties.
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds are important bioisosteres of 1,4-disubstituted arenes and tert-butyl groups, offering similar physicochemical benefits.
Uniqueness
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its combination of the bicyclo[1.1.1]pentane core and the hydroxyoctanediamide moiety. This unique structure provides a balance of stability, reactivity, and functional versatility, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2758001-23-7 |
---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.3 |
Purity |
91 |
Origin of Product |
United States |
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